N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide
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Overview
Description
N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a synthetic organic compound that features a pyridine ring, a thiophene ring, and an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of the Thiophene Ring: This step might involve a cross-coupling reaction such as the Suzuki or Stille coupling.
Attachment of the Pyridine Ring: This can be done through a nucleophilic substitution reaction where the pyridine ring is introduced to the intermediate compound.
Final Assembly: The final step involves the formation of the acetamide linkage, typically through an amide coupling reaction using reagents like EDCI or HATU.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyridine or thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Use in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-ylmethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(pyridin-3-ylmethyl)-2-(5-(phenyl)isoxazol-3-yl)acetamide: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
N-(pyridin-3-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is unique due to the presence of the thiophene ring, which can impart different electronic and steric properties compared to other heterocycles like furan or phenyl rings. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-15(17-10-11-3-1-5-16-9-11)8-12-7-13(20-18-12)14-4-2-6-21-14/h1-7,9H,8,10H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMSZFBOXZRLEAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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